molecular formula C18H15N2NaO9S B11828630 Sulfo-SMPB (sodium)

Sulfo-SMPB (sodium)

Cat. No.: B11828630
M. Wt: 458.4 g/mol
InChI Key: LSZBIKKARBHBPA-UHFFFAOYSA-M
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Description

Sulfo-SMPB (sodium) is a water-soluble, heterobifunctional crosslinker that contains N-hydroxysuccinimide ester and maleimide groups. These reactive groups allow for the covalent conjugation of amine- and sulfhydryl-containing molecules. Sulfo-SMPB (sodium) is commonly used in bioconjugation and protein labeling applications due to its ability to form stable thioether bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-SMPB (sodium) is synthesized by reacting succinimidyl 4-(N-maleimidophenyl)butyrate with sulfosuccinimidyl ester. The reaction typically occurs in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of Sulfo-SMPB (sodium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged in moisture-resistant containers to prevent hydrolysis and degradation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SMPB (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide bonds and thioether bonds, which are stable and resistant to hydrolysis .

Scientific Research Applications

Sulfo-SMPB (sodium) has a wide range of applications in scientific research, including:

Mechanism of Action

Sulfo-SMPB (sodium) exerts its effects through the covalent conjugation of amine- and sulfhydryl-containing molecules. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the formation of stable, covalent linkages between molecules, facilitating various bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-SMPB (sodium) is unique due to its water solubility, which makes it suitable for aqueous bioconjugation reactions. Its ability to form stable thioether bonds and amide bonds under mild conditions further enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C18H15N2NaO9S

Molecular Weight

458.4 g/mol

IUPAC Name

sodium;1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C18H16N2O9S.Na/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28;/h4-9,13H,1-3,10H2,(H,26,27,28);/q;+1/p-1

InChI Key

LSZBIKKARBHBPA-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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